molecular formula C15H16Cl2N6 B14444445 2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride CAS No. 74027-83-1

2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride

Cat. No.: B14444445
CAS No.: 74027-83-1
M. Wt: 351.2 g/mol
InChI Key: VGONKQVRBFPZQR-UHFFFAOYSA-N
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Description

2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride is a chemical compound known for its applications in various scientific research fields. It is often used in industrial and research settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride typically involves the reaction of 4-(Aminoiminomethyl)aniline with 1H-benzimidazole-5-carboximidamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Diamidino-2-phenylindole dihydrochloride
  • 1H-Indole-6-carboximidamide, 2-[4-(aminoiminomethyl)phenyl]-, dihydrochloride

Uniqueness

2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in various research and industrial applications .

Properties

CAS No.

74027-83-1

Molecular Formula

C15H16Cl2N6

Molecular Weight

351.2 g/mol

IUPAC Name

2-(4-carbamimidoylphenyl)-3H-benzimidazole-5-carboximidamide;dihydrochloride

InChI

InChI=1S/C15H14N6.2ClH/c16-13(17)8-1-3-9(4-2-8)15-20-11-6-5-10(14(18)19)7-12(11)21-15;;/h1-7H,(H3,16,17)(H3,18,19)(H,20,21);2*1H

InChI Key

VGONKQVRBFPZQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl.Cl

Origin of Product

United States

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